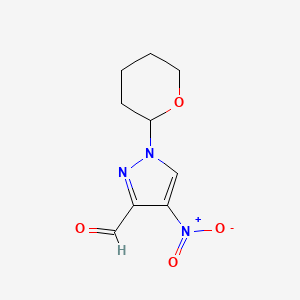
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde
Overview
Description
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, an oxan-2-yl group, and a carbaldehyde group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a pyrazole derivative followed by the introduction of the oxan-2-yl group and the carbaldehyde group. The reaction conditions often include the use of strong acids or bases, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with the handling of nitro compounds and strong reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under specific temperatures and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology: In biological research, the compound can be used to study the effects of nitro and pyrazole groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may bind to specific enzymes or receptors, modulating their activity. The oxan-2-yl and carbaldehyde groups can further influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Nitro-1-(oxan-2-yl)-1H-pyrazole: Lacks the carbaldehyde group.
4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-methanol: Contains a methanol group instead of a carbaldehyde group.
4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
Uniqueness: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and potential applications. The combination of the nitro, oxan-2-yl, and carbaldehyde groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
518990-08-4 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-nitro-1-(oxan-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5-6,9H,1-4H2 |
InChI Key |
JNXUHFBJQROOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














